molecular formula C19H15N3OS2 B2632043 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide CAS No. 478045-70-4

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide

Cat. No. B2632043
CAS RN: 478045-70-4
M. Wt: 365.47
InChI Key: NWCYRDBGOULXEY-UHFFFAOYSA-N
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Description

“N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide” is a chemical compound with the molecular formula C19H15N3OS2 . It has an average mass of 365.472 Da and a monoisotopic mass of 365.065643 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19N3O2S/c1-14-11-15(2)24-22(18(14)13-23)28-20-10-5-4-9-19(20)25-21(26)16-7-6-8-17(12-16)27-3/h4-12H,1-3H3,(H,25,26) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

Cyanoacetamide derivatives, including our compound of interest, serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functionalities are strategically positioned, allowing reactions with common bidentate reagents. Researchers have harnessed the active hydrogen on C-2 to participate in condensation and substitution reactions. Moreover, the diverse biological activities associated with cyanoacetamide derivatives have piqued the interest of biochemists. These compounds hold promise in evolving better chemotherapeutic agents .

Thiophene Derivatives

The compound’s structure suggests potential applications in the synthesis of thiophene derivatives. For instance, microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, yields thiophene derivatives . These derivatives may find use in materials science, organic electronics, and pharmaceutical research.

Antitumor Agents

Researchers have explored the antitumor properties of related cyanoacetamide derivatives. By reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, they obtained 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound could serve as a starting point for developing novel antitumor agents .

Hybrid Molecules

A recent study synthesized a pyrazolone-thiadiazole hybrid molecule using our compound. The resulting molecule, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, demonstrated potential for further exploration in drug discovery .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-12-10-13(2)21-19(14(12)11-20)25-16-7-4-3-6-15(16)22-18(23)17-8-5-9-24-17/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYRDBGOULXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide

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